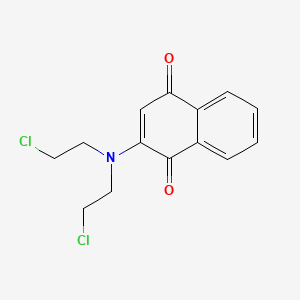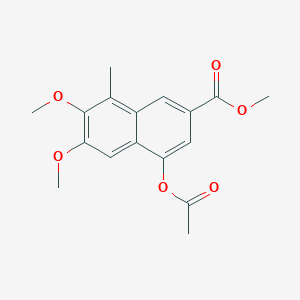
8-Fluoro-6-isoquinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-6-isoquinolinecarbonitrile is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and unique physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-isoquinolinecarbonitrile typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives using electrophilic fluorinating agents. Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may also involve catalytic methods to improve yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-6-isoquinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Primary amines.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-6-isoquinolinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for drug development.
Wirkmechanismus
The mechanism of action of 8-Fluoro-6-isoquinolinecarbonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The compound may inhibit key enzymes or disrupt cellular pathways, resulting in its observed effects .
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoroisoquinolinecarbonitrile
- 6-Fluoroisoquinolinecarbonitrile
- 7-Fluoroisoquinolinecarbonitrile
Comparison: 8-Fluoro-6-isoquinolinecarbonitrile is unique due to the specific position of the fluorine atom on the isoquinoline ring. This positioning can influence its reactivity and biological activity compared to other fluorinated isoquinolines. For example, the fluorine atom at the 8-position may result in different electronic effects and steric interactions, leading to distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H5FN2 |
|---|---|
Molekulargewicht |
172.16 g/mol |
IUPAC-Name |
8-fluoroisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-10-4-7(5-12)3-8-1-2-13-6-9(8)10/h1-4,6H |
InChI-Schlüssel |
OKKHNUWFJFHDOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C(C=C(C=C21)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate](/img/structure/B13940338.png)









![Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B13940393.png)
![5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13940410.png)
![n-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine](/img/structure/B13940416.png)
